molecular formula C7H2Cl4O2 B1616660 2,3,5,6-Tetrachlorobenzoic acid CAS No. 50-38-4

2,3,5,6-Tetrachlorobenzoic acid

Cat. No.: B1616660
CAS No.: 50-38-4
M. Wt: 259.9 g/mol
InChI Key: UYGUFXUBSNDUFA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorobenzoic acid is a useful research compound. Its molecular formula is C7H2Cl4O2 and its molecular weight is 259.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Tetrachlorobenzoic acid derivatives have been explored as effective catalysts in chemical reactions. For instance, derivatives like 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole have shown superiority in catalyzing amide condensation of sterically demanding carboxylic acids, demonstrating their potential as catalysts in organic synthesis (Maki, Ishihara, & Yamamoto, 2006).

Structural Studies

Various structural studies of compounds containing tetrachlorobenzoic acid have been conducted. For example, hydration products of 3,4,5,6-tetrachloro-N-(methyl-2-pyridyl)phthalmic acids were examined, highlighting the significance of these compounds in forming hydrogen-bonded ion networks, which could be crucial in understanding molecular interactions in larger complexes (Waddell, Hulse, & Cole, 2011).

Electrochemical Behavior

The electrochemical behavior of 2,3,5,6-tetrachlorobenzoquinone in dimethyl sulphoxide has been reported, indicating its potential in solid electrochemical research. This study contributes to understanding the solvent effects in electrochemistry and can impact the development of electrochemical sensors or batteries (Diao & Zhang, 1998).

Magnetic Properties

Studies on 3d–4f Tetranuclear Complexes based on trichlorobenzoic acid, a relative of tetrachlorobenzoic acid, have revealed insights into the magnetic properties of these complexes. This is crucial for the development of materials with specific magnetic properties, potentially impacting fields like data storage or magnetic sensors (Zhang & Zheng, 2016).

Chemical Synthesis

The compound has also been used in the preparation of highly strained aromatic chlorocarbons, indicating its role in synthetic chemistry, particularly in the synthesis of complex organic molecules (Ballester, Molinet, & Castaǹer, 1960).

Properties

IUPAC Name

2,3,5,6-tetrachlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGUFXUBSNDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198163
Record name 2,3,5,6-Tetrachlorobenzoic acid
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Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-38-4
Record name 2,3,5,6-Tetrachlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-38-4
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Record name 2,3,5,6-Tetrachlorobenzoic acid
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Record name 2,5,6-Tetrachlorobenzoic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138837
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Record name 2,3,5,6-Tetrachlorobenzoic acid
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Record name 2,3,5,6-Tetrachlorobenzoic acid
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Record name 2,3,5,6-TETRACHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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